Dihexadecyl phthalate

Overview

Description

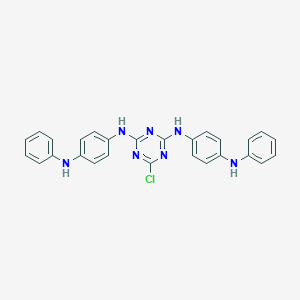

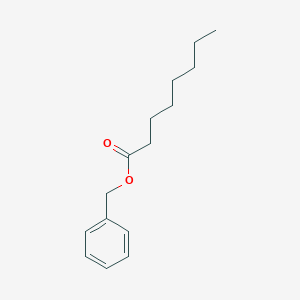

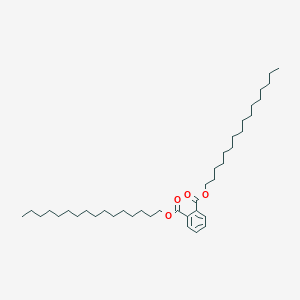

Dihexadecyl phthalate is a chemical compound with the molecular formula C40H70O4 and a molecular weight of 614.98 g/mol . It is a phthalate ester, which is a type of compound commonly used as plasticizers to increase the flexibility and durability of plastic materials. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.

Mechanism of Action

Target of Action

Dihexadecyl phthalate primarily targets nuclear receptors and membrane receptors within cells. These receptors play crucial roles in regulating gene expression and cellular signaling pathways, which are essential for maintaining cellular homeostasis and function .

Mode of Action

This compound interacts with its targets by binding to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs) . This binding can lead to changes in the conformation of these receptors, altering their ability to regulate gene transcription. Additionally, it can interfere with membrane receptor signaling, disrupting normal cellular communication .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Endocrine signaling pathways : By interacting with hormone receptors, this compound can disrupt the synthesis, transport, and metabolism of hormones, leading to altered endocrine functions .

- Lipid metabolism pathways : Its interaction with PPARs can influence lipid metabolism, potentially leading to metabolic disorders .

- Reproductive pathways : It can affect pathways involved in reproductive health, potentially leading to fertility issues .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular and cellular levels, this compound’s action can lead to:

- Endocrine disruption : Imbalances in hormone levels and functions, potentially leading to various health issues .

Action Environment

Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance:

- Chemical interactions : The presence of other chemicals can either enhance or inhibit its activity through competitive binding or chemical reactions .

Understanding the mechanism of action of this compound is crucial for assessing its potential risks and developing strategies to mitigate its adverse effects on health and the environment.

Biochemical Analysis

Cellular Effects

The cellular effects of Dihexadecyl phthalate are not well-documented. Phthalates like Di (2-ethylhexyl) phthalate (DEHP) have been shown to affect various cellular processes. For instance, DEHP exposure in early life can damage the endocrine system of offspring . DEHP could affect the fetal reproductive system by regulating the synthesis of hormones during pregnancy .

Molecular Mechanism

Phthalates are known to induce damage through a number of mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and also altering the expression and activity of the most important antioxidant enzymes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on Di (2-ethylhexyl) phthalate (DEHP) have shown that it has stable chemical properties and is difficult to degrade in the environment. The hydrolysis half-life of DEHP can reach several decades .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models are not well-documented. Phthalates exhibit low acute toxicity in animal models or humans with LD 50 values being between or above 1–30 g/kg body weight. In sub-chronic rodent studies, phthalates induced dose-related adverse effects in the liver and kidney .

Metabolic Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Transport and Distribution

Phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexadecyl phthalate can be synthesized through the esterification of phthalic anhydride with hexadecanol. The reaction typically involves heating phthalic anhydride with hexadecanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Dihexadecyl phthalate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form phthalic acid and hexadecanol.

Substitution: this compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Hydrolysis: Water with acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Phthalic acid and hexadecanol.

Hydrolysis: Phthalic acid and hexadecanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Dihexadecyl phthalate has several scientific research applications, including:

Comparison with Similar Compounds

Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties but higher toxicity.

Dibutyl phthalate (DBP): Another common plasticizer with a shorter alkyl chain and different physical properties.

Butyl benzyl phthalate (BBP): Used in similar applications but with different chemical properties and toxicity profiles.

Uniqueness: Dihexadecyl phthalate is unique due to its long alkyl chains, which provide greater stability and resistance to degradation compared to other phthalates. This makes it particularly useful in applications requiring long-term durability and stability .

Properties

IUPAC Name |

dihexadecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCGJKBBBBNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-18-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexadecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)